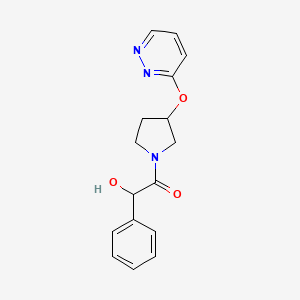

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMHUSCJNVSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with pyridazin-3-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate. This intermediate is then reacted with pyrrolidin-1-yl to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrrolidinyl and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Research has shown that pyridazinone derivatives exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects. This compound may be explored for its potential biological activities in various assays and studies.

Medicine: Due to its pharmacophore structure, 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could be investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the agrochemical industry, this compound could be utilized in the formulation of herbicides or pesticides. Its chemical properties may enhance the efficacy and selectivity of these products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs in Catalogs and Literature

The following table summarizes key analogs from the provided evidence, highlighting structural variations and physicochemical properties:

Key Observations:

Pyridine vs. Pyridazine: The target compound’s pyridazine ring () offers distinct electronic properties compared to pyridine derivatives ().

Substituent Effects :

- The hydroxy-phenyl group in the target compound contrasts with fluorinated or silyl-protected analogs (), suggesting differences in metabolic stability and hydrogen-bonding capacity.

- Piperazine vs. Pyrrolidine : Piperazine-containing analogs () exhibit larger ring systems, which may influence conformational flexibility and target selectivity compared to pyrrolidine-based structures .

Bioisosteric Replacements :

- Thiophene () and benzimidazole () substituents serve as bioisosteres for phenyl/pyridazine, modulating lipophilicity and π-π stacking interactions .

Pharmacological Implications

- Kinase Inhibition : Pyridazine and pyrrolidine motifs are common in kinase inhibitors (e.g., c-Met, EGFR). The hydroxy-phenyl group may mimic ATP’s ribose moiety, enhancing binding .

- Antimicrobial Activity : Thiophene and benzimidazole analogs () exhibit antimicrobial properties, implying that the target compound’s pyridazine-pyrrolidine scaffold could be optimized for similar targets .

Biological Activity

2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can be represented as follows:

IUPAC Name : 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Molecular Formula : CHNO

Molecular Weight : 270.32 g/mol

Antitumoral Effects

Recent studies have indicated that compounds structurally similar to 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antitumoral properties. For instance, research on related pyrrolidin derivatives has shown their ability to inhibit the growth of estrogen receptor-positive breast cancer cells. These compounds function by modulating estrogen receptor activity, which is critical in the proliferation of certain breast tumors .

The proposed mechanism of action for this compound involves:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to partially antagonize estrogen receptor-mediated transcription, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells, particularly in the sub-G1 phase of the cell cycle, which is indicative of programmed cell death .

- Blocking Cell Cycle Progression : The inhibition of cell cycle progression at critical checkpoints (G0/G1 phase) contributes to their antitumoral efficacy .

Study 1: Antitumor Activity in ER-positive Breast Cancer

In a preclinical evaluation, two highly functionalized pyrrolidin derivatives were tested against ER-positive breast cancer cells. These compounds demonstrated potent antitumoral effects by inhibiting estrogen-stimulated transcriptional activity and inducing apoptosis in cancer cells .

Study 2: Pharmacokinetic Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicated that these compounds possess favorable drug-like properties, enhancing their potential as therapeutic agents for breast cancer treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.